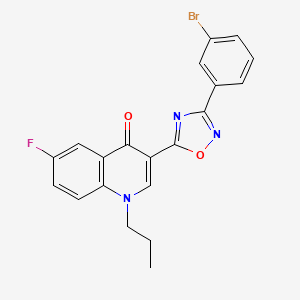

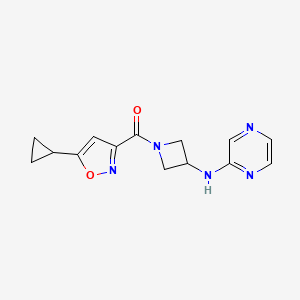

![molecular formula C17H20N4O2S2 B3018668 2-(4-((5-乙硫吩-2-基)磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑 CAS No. 1210228-27-5](/img/structure/B3018668.png)

2-(4-((5-乙硫吩-2-基)磺酰基)哌嗪-1-基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with structures similar to “2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” often have biological activities, making them attractive targets in medicinal chemistry . They are often synthesized for evaluation in various biological assays .

Synthesis Analysis

The synthesis of similar compounds often involves the use of starting materials like 2-aroylamino-3,3-dichloroacrylonitriles and employs efficient reaction conditions . The resulting compounds often exhibit structural features that make them promising candidates for further chemical modifications and biological evaluations .Molecular Structure Analysis

The molecular structure of similar compounds often includes functionalities like amino and sulfonamide groups, which have shown potential for interacting with biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of efficient reaction conditions to achieve the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and are often determined by the specific functional groups present in the molecule .科学研究应用

合成与抗肿瘤活性

- 合成了新型化合物,对结肠癌、乳腺癌和宫颈癌细胞系表现出显着的细胞毒活性,突出了这些化合物在癌症治疗中的潜力。定量构效关系 (QSAR) 研究为其细胞毒活性提供了预测模型,而分子对接研究评估了它们在 MDM2 蛋白活性位点内的结合模式 (Łukasz Tomorowicz 等人,2020)。

抗菌和抗真菌活性

- 合成了新的类似物,对标准菌株表现出显着的生物活性,这突出了它们作为抗菌剂和抗真菌剂的潜力 (Ravinder Nath ANISETTI & M. S. Reddy, 2012)。

抗艾滋病毒活性

- 一项关于新型 5-取代哌嗪基-4-硝基咪唑衍生物的合成、结构和体外抗艾滋病毒活性的研究,旨在开发新的非核苷类逆转录酶抑制剂,为艾滋病毒治疗的进一步研究揭示了有希望的化合物 (N. Al-Masoudi 等人,2007)。

抗菌、抗真菌和抗疟疾活性

- 表征了含有哌嗪环和咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物的合成,并筛选了这些化合物对各种细菌的体外抗菌活性,以及抗真菌和抗疟疾活性,证明了这些化合物在对抗多种病原体方面的广泛潜力 (A. Bhatt 等人,2016)。

抗癌活性和分子对接研究

- 合成了新的 4-硝基咪唑衍生物,并评估了它们对人癌细胞系的抗增殖抑制效力,一些化合物显示出有效的抗癌活性。分子对接研究提供了对这些化合物作用机制的见解 (Yaseen A. Al-Soud 等人,2021)。

作用机制

Target of Action

Similar compounds have been found to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It’s known that sulfonyl piperazine-integrated compounds can bind to specific sites of their target proteins . The binding of this compound to its target could induce conformational changes, altering the protein’s function and leading to downstream effects.

Biochemical Pathways

Given its potential interaction with coagulation factor x, it might influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties

Result of Action

If it does interact with coagulation factor x, it could potentially influence blood clotting processes . This could have significant implications in conditions related to coagulation, such as thrombosis or hemophilia.

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-2-13-7-8-16(24-13)25(22,23)21-11-9-20(10-12-21)17-18-14-5-3-4-6-15(14)19-17/h3-8H,2,9-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPMIBZEHKYEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B3018589.png)

![4-(2,4-dichlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018592.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B3018593.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)